L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) is the hydrochloride salt of the methyl ester derivative of L-tyrosine. This modification serves two primary purposes: the methyl ester group protects the carboxylic acid from participating in unwanted reactions, while the hydrochloride salt form enhances stability and handling properties compared to the free base. It functions as a critical intermediate in peptide synthesis and as a precursor for creating tyrosine-containing polymers and bioactive molecules, where the primary amine is intended for coupling and the phenolic hydroxyl group remains available for subsequent functionalization.
Substituting H-Tyr-OMe.HCl is often inefficient or incompatible with established workflows. The parent amino acid, L-Tyrosine, has extremely low aqueous solubility (0.45 g/L at 25°C) and an unprotected carboxylic acid, making it unsuitable for many organic-phase reactions and solution-based processing. The corresponding free base, L-Tyrosine methyl ester, is chemically less stable and prone to degradation, making the hydrochloride salt the preferred form for reliable storage and handling. Furthermore, N-terminally protected analogs like Boc-Tyr-OMe require a separate, often harsh, acidic deprotection step before the amine is available for coupling, whereas H-Tyr-OMe.HCl is readied for reaction by a simple, mild base neutralization.
Amino acid esters are frequently converted to their hydrochloride salts to improve their chemical stability, preventing degradation and ensuring a longer shelf-life. H-Tyr-OMe.HCl is a crystalline solid that is more stable and generally more soluble in polar solvents than its free base form, which is an unstable oil or low-melting solid. This physical form simplifies handling, weighing, and dissolution, which are critical for reproducible process outcomes.
| Evidence Dimension | Chemical Stability and Physical Form |
| Target Compound Data | Stable, crystalline solid |
| Comparator Or Baseline | L-Tyrosine Methyl Ester (Free Base): Unstable oil or low-melting solid prone to degradation |
| Quantified Difference | Not quantified in sources, but established as the primary reason for producing the HCl salt form. |
| Conditions | Standard laboratory storage and handling conditions. |
Procuring the HCl salt mitigates risks of material degradation during storage and improves accuracy and reproducibility in weighing and solution preparation.
The reliability of a starting material is critical for downstream success. The synthesis of H-Tyr-OMe.HCl from L-Tyrosine via esterification with methanol and thionyl chloride is a well-established, high-yield process. A documented procedure reports achieving a chemical yield of 97.2% with a final product purity of 99.3% as measured by HPLC.
| Evidence Dimension | Yield and Purity |
| Target Compound Data | 97.2% Yield; 99.3% HPLC Purity |
| Comparator Or Baseline | L-Tyrosine (Starting Material) |
| Quantified Difference | Demonstrates efficient and clean conversion to a high-purity final product. |
| Conditions | Esterification via reflux in methanol with thionyl chloride. |
This provides confidence in lot-to-lot consistency and minimizes the risk of impurities from the starting material compromising subsequent sensitive reactions like peptide synthesis or polymerization.
A key process advantage of H-Tyr-OMe.HCl is its direct utility in coupling reactions following a simple neutralization step. Standard protocols involve dissolving the HCl salt and adding a mild organic base like triethylamine (TEA) in situ to liberate the reactive primary amine immediately before coupling. This contrasts sharply with Nα-Boc protected tyrosine (Boc-Tyr-OH), which requires a dedicated, harsh deprotection step using strong acids like trifluoroacetic acid (TFA) to reveal the amine, adding time, reagent cost, and potential for acid-catalyzed side reactions.
| Evidence Dimension | Amine Deprotection/Liberation Method |
| Target Compound Data | Single step, mild basic neutralization in the reaction vessel (e.g., with TEA). |
| Comparator Or Baseline | Boc-Tyr-OH: Requires a separate, harsh deprotection step with strong acid (e.g., TFA). |
| Quantified Difference | Qualitative but significant difference in workflow complexity, reagent harshness, and potential for side reactions. |
| Conditions | Standard solution-phase peptide coupling. |
Choosing H-Tyr-OMe.HCl simplifies the synthetic workflow, avoids harsh acidic reagents, and reduces the number of separate processing steps compared to using N-Boc protected alternatives.
Ideal for use as the starting C-terminal residue in solution-phase peptide synthesis. Its stability allows for reliable storage and handling, while the straightforward in-situ neutralization provides a clean and efficient entry into the first coupling cycle, avoiding the harsh deprotection steps associated with Boc-protected amino acids.
Serves as a well-defined, high-purity monomer for enzymatic or chemical polymerization. The enhanced solubility of the hydrochloride salt facilitates homogeneous reaction conditions, which is critical for controlling polymer properties. The ester group can be hydrolyzed post-polymerization to yield water-soluble poly(tyrosine) materials.
Acts as a key building block for more complex active pharmaceutical ingredients (APIs) or bio-conjugates. Its defined structure, with a reactive amine (after neutralization) and a free phenolic hydroxyl group, allows for sequential, site-selective modifications essential in medicinal chemistry.
Irritant